N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated naphthalene core linked to a sulfonamide group, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 3-bromo-4-oxo-1,4-dihydronaphthalene-1-ylidene with 2,4,6-trimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with the presence of a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or sulfonamide groups.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the brominated naphthalene core and the sulfonamide group
Properties
Molecular Formula |
C19H16BrNO3S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI Key |
LOYOBXXMALEPAS-FXBPSFAMSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Origin of Product |
United States |
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